
N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline: is an organic compound belonging to the class of aromatic amines It features a trifluoromethyl group and a cyclopropyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-methyl-N-(trifluoromethyl)aniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline can undergo oxidation reactions to form corresponding nitro or nitroso derivatives.
Reduction: Reduction of this compound can yield amine derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and cyclopropyl groups on biological activity. It may serve as a model compound for designing new drugs with improved efficacy and selectivity.
Medicine: The compound’s potential medicinal applications include its use as a precursor for developing new therapeutic agents. Its unique chemical properties can be exploited to create drugs with enhanced pharmacokinetic profiles.
Industry: In the industrial sector, this compound is used in the production of high-performance materials. Its incorporation into polymers and coatings can enhance their thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The cyclopropyl group can introduce steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- N-methyl-4-(trifluoromethyl)aniline
- N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline
- N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline
Comparison:
- N-methyl-4-(trifluoromethyl)aniline: Lacks the cyclopropyl group, resulting in different steric and electronic properties.
- N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline: Contains a nitro group instead of a methyl group, leading to different reactivity and potential applications.
- N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline: Features a cyclopropylmethyl group, which can influence its chemical behavior and biological activity.
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3N/c1-8-2-4-9(5-3-8)15(10-6-7-10)11(12,13)14/h2-5,10H,6-7H2,1H3 |
InChI Key |
MEDPRUOBXLEPCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


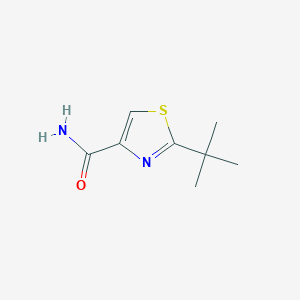
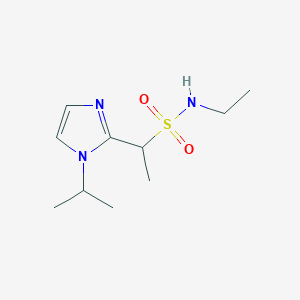
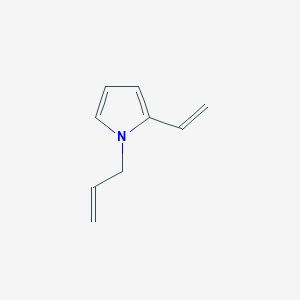
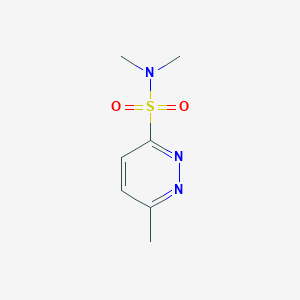
![2-[5-(4-chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13944963.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944968.png)


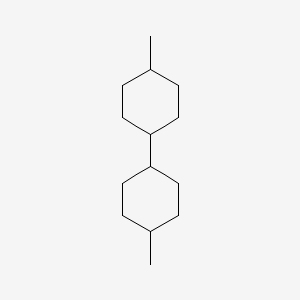

![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)

![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)

